molecular formula C16H24ClN3O B5380372 N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea

N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea

Cat. No. B5380372
M. Wt: 309.83 g/mol
InChI Key: NXTXNKVWTSFFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cell division stimulator and has been shown to increase fruit set, fruit size, and yield in various crops. In addition, CPPU has been found to have potential applications in cancer research and other biomedical fields.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea acts as a cytokinin, which is a class of plant hormones that regulate cell division and growth. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea stimulates cell division by promoting the synthesis of DNA and RNA, leading to an increase in cell number. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to promote the differentiation of meristematic cells into fruit cells, leading to an increase in fruit size.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have various biochemical and physiological effects on plants, including an increase in photosynthesis rate, chlorophyll content, and sugar content. N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also enhances the activity of antioxidant enzymes, which can help plants resist stress and damage.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has several advantages for lab experiments, including its high potency, stability, and solubility in water and organic solvents. However, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea also has some limitations, such as its high cost and potential toxicity to plants at high concentrations.

Future Directions

There are several potential future directions for N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea research. One area of interest is the use of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea in cancer research, as N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to have antiproliferative effects on cancer cells. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea may have applications in tissue engineering and regenerative medicine, as it can stimulate cell division and growth. Further studies are needed to explore these potential applications of N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can be synthesized using various methods, including the reaction of 3-chloro-4-methylphenyl isocyanate with 1-propylpiperidine-4-amine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea product can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied in plant research, particularly in the field of fruit production. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea can increase fruit set and yield in various crops, including grapes, kiwifruit, and apples. In addition, N-(3-chloro-4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been found to improve fruit quality, such as size, color, and firmness.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-5-4-12(2)15(17)11-14/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTXNKVWTSFFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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